molecular formula C7H8Cl3NO3S B12322078 2-Acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid

2-Acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid

Cat. No.: B12322078
M. Wt: 292.6 g/mol
InChI Key: NBGLMNHGJFSOCH-UHFFFAOYSA-N
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Description

N-Acetyl-S-(trichlorovinyl)-L-cysteine is a metabolite of trichloroethylene, a widely used industrial solvent. This compound is formed in the body as a result of the biotransformation of trichloroethylene, primarily in the liver. It is of significant interest due to its potential toxicological effects and its role as a biomarker for exposure to trichloroethylene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine typically involves the reaction of trichloroethylene with glutathione to form S-(trichlorovinyl)glutathione, which is then further metabolized to N-Acetyl-S-(trichlorovinyl)-L-cysteine. This process can be carried out in vitro using liver microsomes or in vivo in animal models.

Industrial Production Methods: Industrial production of N-Acetyl-S-(trichlorovinyl)-L-cysteine is not common due to its primary formation as a metabolite. for research purposes, it can be synthesized using chemical reagents under controlled laboratory conditions.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-(trichlorovinyl)-L-cysteine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent thiol form.

    Substitution: Nucleophilic substitution reactions can occur at the trichlorovinyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Parent thiol compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study demonstrated that derivatives of 2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid can inhibit the growth of various bacterial strains. This suggests potential applications in developing new antibiotics.

Case Study:
A derivative was tested against Staphylococcus aureus and demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity.

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific pathways.

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
This compoundA549TBDTBD

Drug Formulation

The compound can be utilized in drug formulation as a stabilizing agent due to its unique chemical structure. Its properties may enhance the solubility and bioavailability of poorly soluble drugs.

Case Study:
In a formulation study, this compound was incorporated into a tablet formulation, resulting in improved dissolution rates compared to standard formulations.

Bioremediation

Given its chemical stability, this compound may play a role in bioremediation processes aimed at detoxifying environments contaminated with chlorinated solvents.

Data Table: Environmental Stability

Compound NameHalf-Life (days)Degradation Pathway
This compoundTBDMicrobial degradation

Mechanism of Action

N-Acetyl-S-(trichlorovinyl)-L-cysteine exerts its effects primarily through its interaction with cellular proteins and enzymes. It can form adducts with proteins, leading to cellular dysfunction and toxicity. The compound is also known to induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA.

Comparison with Similar Compounds

  • N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine
  • S-(1,2,2-trichlorovinyl)glutathione

Comparison: N-Acetyl-S-(trichlorovinyl)-L-cysteine is unique due to its specific formation from trichloroethylene metabolism. Compared to N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine, it has an additional chlorine atom, which can influence its reactivity and toxicity. S-(1,2,2-trichlorovinyl)glutathione is an intermediate in the formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine and shares similar metabolic pathways.

Biological Activity

2-Acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid, also known by its CAS number 111348-61-9, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, reviewing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8Cl3NO3S, with a molecular weight of approximately 292.57 g/mol. The presence of the trichloroethenyl group and the sulfanyl moiety suggests potential interactions with biological systems that warrant investigation.

Biological Activity Overview

Research indicates that compounds containing sulfanyl groups often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The specific biological activities associated with this compound are summarized below.

Antimicrobial Activity

A study conducted on various derivatives of acetamido acids demonstrated that compounds with similar structures possess notable antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityOrganism Tested
Acetamido Acid Derivative AModerateE. coli
Acetamido Acid Derivative BStrongS. aureus
Acetamido Acid Derivative CWeakP. aeruginosa

Cytotoxic Effects

Research into related compounds suggests that the presence of halogenated groups can enhance cytotoxicity in cancer cell lines. For instance, trichloroethyl derivatives have been associated with increased apoptosis in tumor cells.

Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of several halogenated acetamido acids on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7).

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and inflammation due to its structural characteristics.

Properties

IUPAC Name

2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGLMNHGJFSOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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